Griseoviridin
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Description
Griseoviridin is a broad-spectrum antibiotic produced by the filamentous bacterium species Streptomyces griseoviridis . It is known for its antibacterial and anti-fungal activity . The molecular formula of Griseoviridin is C22H27N3O7S .
Synthesis Analysis
In the biosynthetic pathway of Griseoviridin, SgvP, a cytochrome P450 enzyme, plays a crucial role. It catalyzes the formation of the carbon-sulfur bond in Griseoviridin . Two transporters, SgvT1 and SgvT2, have been identified as essential for efficient Griseoviridin biosynthesis .
Molecular Structure Analysis
The molecular weight of Griseoviridin is 477.54 . The structure of Griseoviridin has been analyzed through 1D and 2D NMR spectroscopy, mass spectrometry, HPLC-UV/vis, and HPLC-MS .
Chemical Reactions Analysis
The conversion of Griseoviridin into its hydrochloride and perchlorate involves the ejection of one of the hydroxyl groups and the formation of an imino-lactone salt . The role of SgvP in the formation of the carbon-sulfur bond in Griseoviridin has been highlighted .
Physical And Chemical Properties Analysis
Griseoviridin has a molecular weight of 477.54 . It has a percent composition of C 55.33%, H 5.70%, N 8.80%, O 23.45%, S 6.71% .
Mechanism of Action
Future Directions
The incidence of Mycobacterium avium complex (MAC) infection is increasing worldwide, and only a few agents are clinically used with limited therapeutic effects. Therefore, new anti-MAC agents are needed. Griseoviridin, along with other antibiotics, is being studied for its potential use in treating these infections .
properties
IUPAC Name |
(1S,9R,11S,12E,14E,19Z,22R)-9,11-dihydroxy-22-methyl-6,23-dioxa-26-thia-2,17,27-triazatricyclo[17.5.2.14,7]heptacosa-4,7(27),12,14,19-pentaene-3,18,24-trione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O7S/c1-13-6-7-18-21(29)23-8-4-2-3-5-14(26)9-15(27)10-19-24-16(11-31-19)20(28)25-17(12-33-18)22(30)32-13/h2-5,7,11,13-15,17,26-27H,6,8-10,12H2,1H3,(H,23,29)(H,25,28)/b4-2+,5-3+,18-7-/t13-,14-,15-,17-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWOXTQWVMFRSE-JCSRQJCQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=C2C(=O)NCC=CC=CC(CC(CC3=NC(=CO3)C(=O)NC(CS2)C(=O)O1)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C/C=C\2/C(=O)NC/C=C/C=C/[C@H](C[C@H](CC3=NC(=CO3)C(=O)N[C@H](CS2)C(=O)O1)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Unii-6PM4une85T | |
CAS RN |
53216-90-3 |
Source
|
Record name | Griseoviridin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53216-90-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Griseoviridin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053216903 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GRISEOVIRIDIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PM4UNE85T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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